molecular formula C12H10N4O B14517371 4-Methyl-5-oxo-1-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine CAS No. 62564-77-6

4-Methyl-5-oxo-1-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine

Cat. No.: B14517371
CAS No.: 62564-77-6
M. Wt: 226.23 g/mol
InChI Key: PJXMIKZVEHQQIP-UHFFFAOYSA-N
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Description

4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 5-oxide is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 5-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-1-phenyl-1H-pyrazole with a suitable nitrile or amide derivative in the presence of an oxidizing agent. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 5-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 5-oxide is unique due to the presence of both the methyl and oxide groups, which confer distinct chemical and biological properties. These functional groups influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

62564-77-6

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

4-methyl-5-oxido-1-phenylpyrazolo[3,4-d]pyrimidin-5-ium

InChI

InChI=1S/C12H10N4O/c1-9-11-7-14-16(10-5-3-2-4-6-10)12(11)13-8-15(9)17/h2-8H,1H3

InChI Key

PJXMIKZVEHQQIP-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C=NC2=C1C=NN2C3=CC=CC=C3)[O-]

Origin of Product

United States

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